N-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide
Description
N-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide is a complex organic compound that features a unique combination of functional groups, including furyl, oxadiazole, tetrazole, and thiophene
Properties
Molecular Formula |
C15H13N7O3S |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide |
InChI |
InChI=1S/C15H13N7O3S/c1-8-9(2)26-15(22-7-17-20-21-22)12(8)14(23)16-6-11-18-13(19-25-11)10-4-3-5-24-10/h3-5,7H,6H2,1-2H3,(H,16,23) |
InChI Key |
SEKUXFIHTPSUEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NCC2=NC(=NO2)C3=CC=CO3)N4C=NN=N4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as NaOH in a DMSO medium . The furyl and thiophene rings are introduced through subsequent steps involving cyclization and functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The furyl and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
N-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives, such as:
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
N-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide is unique due to its combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
